REACTION_CXSMILES
|
[CH:1]1([CH:6]([N:10]2[CH:14]=[C:13](B3OC(C)(C)C(C)(C)O3)[CH:12]=[N:11]2)[CH2:7][C:8]#[N:9])[CH2:5][CH2:4][CH2:3][CH2:2]1.Cl[C:25]1[C:26]2[CH:33]=[CH:32][N:31]([CH2:34][O:35][CH2:36][CH2:37][Si:38]([CH3:41])([CH3:40])[CH3:39])[C:27]=2[N:28]=[CH:29][N:30]=1.O1CCOCC1.C(=O)(O)[O-].[Na+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(OCC)(=O)C.O>[CH:1]1([CH:6]([N:10]2[CH:14]=[C:13]([C:25]3[C:26]4[CH:33]=[CH:32][N:31]([CH2:34][O:35][CH2:36][CH2:37][Si:38]([CH3:41])([CH3:40])[CH3:39])[C:27]=4[N:28]=[CH:29][N:30]=3)[CH:12]=[N:11]2)[CH2:7][C:8]#[N:9])[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:3.4,^1:56,58,77,96|
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Name
|
|
Quantity
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0.697 g
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Type
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reactant
|
Smiles
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C1(CCCC1)C(CC#N)N1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
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Name
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|
Quantity
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0.506 g
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Type
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reactant
|
Smiles
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ClC=1C2=C(N=CN1)N(C=C2)COCC[Si](C)(C)C
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Name
|
|
Quantity
|
4.44 mL
|
Type
|
reactant
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
0.666 g
|
Type
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reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
4.44 mL
|
Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
91.6 mg
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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Into a 25 ml round bottom flask equipped with a stir bar, condenser
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Type
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CUSTOM
|
Details
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The resulting mixture was degassed four times
|
Type
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ADDITION
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Details
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was added
|
Type
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CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
was degassed four times
|
Type
|
CUSTOM
|
Details
|
When TLC and HPLC showed that the coupling reaction
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
The two layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was back extracted with ethyl acetate (10 mL)
|
Type
|
WASH
|
Details
|
The combined organic fractions were washed with water (10 mL) and saturated aqueous NaCl solution (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give the crude product (9) as an amber oil
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash column chromatography (SiO2, 0% to 40% ethyl acetate/hexane gradient elution)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)C(CC#N)N1N=CC(=C1)C=1C2=C(N=CN1)N(C=C2)COCC[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 617 mg | |
YIELD: PERCENTYIELD | 83.6% | |
YIELD: CALCULATEDPERCENTYIELD | 83.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |